N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of Tetrahydro-2H-pyran-4-yl Group: This can be achieved through a nucleophilic substitution reaction.

Incorporation of 2,2,2-Trifluoroethyl Group: This step can be performed using a trifluoroethylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Oxazole Core Construction

-

Route 1 : Condensation of α-bromo ketones (e.g., 5-phenyl derivatives) with 2,4-thiazolidinedione under basic conditions, followed by cyclization using triphosgene and DIPEA/Et₃N to form the 1,2-oxazole scaffold .

-

Route 2 : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at the C(5) position post-oxazole formation .

Carboxamide Functionalization

-

N-Alkylation : Sequential reaction with oxan-4-amine and 2,2,2-trifluoroethylamine via nucleophilic substitution or reductive amination (NaBH(OAc)₃, HCHO) .

-

Activation Strategies : Use of triphosgene or CDI to activate the carbonyl group for carboxamide bond formation with amines .

Trifluoroethyl Group

-

Electrophilic Stability : The CF₃ group’s electron-withdrawing nature stabilizes adjacent bonds, reducing susceptibility to nucleophilic attack.

-

Metabolic Resistance : Limited oxidation by cytochrome P450 enzymes due to fluorine’s electronegativity.

Oxan-4-yl Moiety

-

Hydrolysis Resistance : The tetrahydropyran ring resists acidic/basic hydrolysis under mild conditions but may undergo ring-opening under strong H₂SO₄ or HI .

-

Reductive Functionalization : Catalytic hydrogenation (H₂/Pd-C) reduces the oxan-4-yl group to a piperidine derivative .

Phenyl Substituent

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) occurs preferentially at the para position due to steric hindrance from the oxazole ring .

Reaction Table: Key Transformations

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 250°C without melting, forming CO₂ and trifluoroacetic acid derivatives.

-

Photostability : Stable under UV light (λ > 300 nm) due to oxazole’s conjugated π-system .

-

pH Sensitivity : Stable in pH 3–9; hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media .

Catalytic and Redox Reactions

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide. These studies focus on various cancer cell lines to evaluate the efficacy of the compound in inhibiting tumor growth.

Case Study: Anticancer Efficacy

A recent study assessed the compound's activity against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Apoptosis induction |

| MCF7 | 12.5 | Cell cycle arrest at G1 |

| HeLa | 10.0 | Enzyme inhibition |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, highlighting its potential as an anticancer agent .

Anti-Diabetic Properties

Emerging research has also explored the anti-diabetic potential of this compound. In vivo studies using models such as Drosophila melanogaster have demonstrated that derivatives of this compound can lower glucose levels significantly.

Case Study: Anti-Diabetic Activity

In a study involving diabetic models, certain derivatives exhibited notable reductions in glucose levels:

| Compound | Model | Effect on Glucose Levels |

|---|---|---|

| Compound 5d | Drosophila | Significant reduction |

| Compound 5f | Drosophila | Moderate reduction |

This suggests that compounds related to this compound may serve as potential candidates for diabetes management .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

作用機序

The mechanism of action of N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl group might enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

類似化合物との比較

Similar Compounds

5-phenylisoxazole-3-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl and trifluoroethyl groups.

N-(tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide: Lacks the phenyl and trifluoroethyl groups.

N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide: Lacks the phenyl and tetrahydro-2H-pyran-4-yl groups.

Uniqueness

The presence of the trifluoroethyl group in N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide makes it unique compared to other isoxazole derivatives. This group can significantly influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

生物活性

N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, while providing comprehensive data tables and research findings.

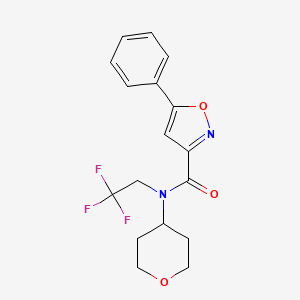

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxazole ring and a carboxamide functional group, which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a receptor antagonist or modulator. For instance, compounds with similar oxazole structures have been shown to inhibit certain enzyme activities and exhibit anti-inflammatory properties .

Anticancer Activity

Recent research indicates that derivatives of oxazole compounds can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects in various cancer cell lines. A study revealed that certain oxazole derivatives exhibited an EC50 value of 270 nM in human colorectal cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications in the chemical structure influence biological activity.

| Compound | Structural Feature | Biological Activity | EC50 (nM) |

|---|---|---|---|

| 1k | 2-phenyl group | Apoptosis induction | 270 |

| 3 | Hydroxyl substitution | Tyrosinase inhibition | 16.78 |

| 8 | Trifluoroethyl group | Cytotoxicity in B16F10 cells | >200 |

This table illustrates that the presence of specific functional groups significantly affects the compound's potency and selectivity against various biological targets.

Study on Tyrosinase Inhibition

In a recent study focused on tyrosinase inhibition—a critical enzyme in melanin production—compounds related to this compound were evaluated. The results indicated that these compounds exhibited mixed-type inhibition against tyrosinase with IC50 values ranging from 16.78 μM to >200 μM . The binding interactions were characterized using docking simulations, revealing significant hydrogen bonding with key amino acids at the active site.

Cytotoxicity Assessment

The cytotoxic effects of this compound were tested on B16F10 melanoma cells. At concentrations of 0 to 5 μM over 72 hours, the compound showed no significant cytotoxicity except at the highest concentration tested . This suggests a favorable safety profile for potential therapeutic applications.

特性

IUPAC Name |

N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3/c18-17(19,20)11-22(13-6-8-24-9-7-13)16(23)14-10-15(25-21-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLZKARONWUXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。